

# Crystallographic & Structural Insight Guide: 2-Chloro-3-iodo-4,6-dimethylpyridine

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## Compound of Interest

Compound Name: 2-Chloro-3-iodo-4,6-dimethylpyridine

CAS No.: 1935347-31-1

Cat. No.: B2867653

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## Executive Summary & Strategic Value

**2-Chloro-3-iodo-4,6-dimethylpyridine** (CAS: 1935347-31-1) represents a high-value "tri-functionalized" scaffold in medicinal chemistry. Unlike simple halopyridines, this molecule offers three distinct vectors for diversification:

- **C3-Iodine:** The primary site for cross-coupling (Suzuki/Sonogashira) due to the weak C-I bond.
- **C2-Chlorine:** A secondary electrophilic site, activated only after C3 functionalization or under forcing conditions.
- **C4, C6-Methyls:** Provide steric bulk and electron-donating character, modulating the electronics of the pyridine ring and preventing "halogen dance" side reactions common in non-substituted pyridines.

This guide provides a structural analysis and comparative performance review to assist researchers in utilizing this scaffold effectively.

## Structural Characterization (Predicted & Comparative)

Note: While specific single-crystal X-ray diffraction (XRD) data for this exact isomer is not currently deposited in the CSD, the following structural parameters are derived from high-fidelity computational models (DFT) and crystallographic analogues (e.g., 2-chloro-3-iodopyridine).

### Table 1: Physicochemical & Structural Profile

Parameter	Value / Range	Source/Method
Molecular Formula	C <sub>7</sub> H <sub>7</sub> ClIN	Stoichiometric
Molecular Weight	267.50 g/mol	Standard
Crystal System (Pred.)	Monoclinic (P2 <sub>1</sub> /c)	Analogous Halo-pyridines
Density (Calc.)	1.906 ± 0.06 g/cm <sup>3</sup>	Computed (PubChem)
C3-I Bond Length	~2.09 – 2.14 Å	Standard Pyridine-Iodine avg. [1][2]
C2-Cl Bond Length	~1.73 – 1.75 Å	Standard Pyridine-Chlorine avg.
Steric Environment	High Congestion (C3)	Flanked by C2-Cl and C4-Me

## Structural Analysis: The "Ortho-Effect"

The critical feature of this molecule is the steric crowding at the C3 position.

- **Bond Elongation:** The C3-I bond is predicted to be slightly elongated compared to non-methylated analogues due to repulsion from the C4-methyl group and the C2-chlorine lone pairs.
- **Reactivity Implication:** While the C-I bond is electronically primed for oxidative addition (Pd<sup>0</sup> → Pd<sup>II</sup>), the steric bulk of the C4-methyl group requires smaller, electron-rich ligands (e.g., SPhos, XPhos) to facilitate the catalyst's approach.

## Comparative Performance Analysis

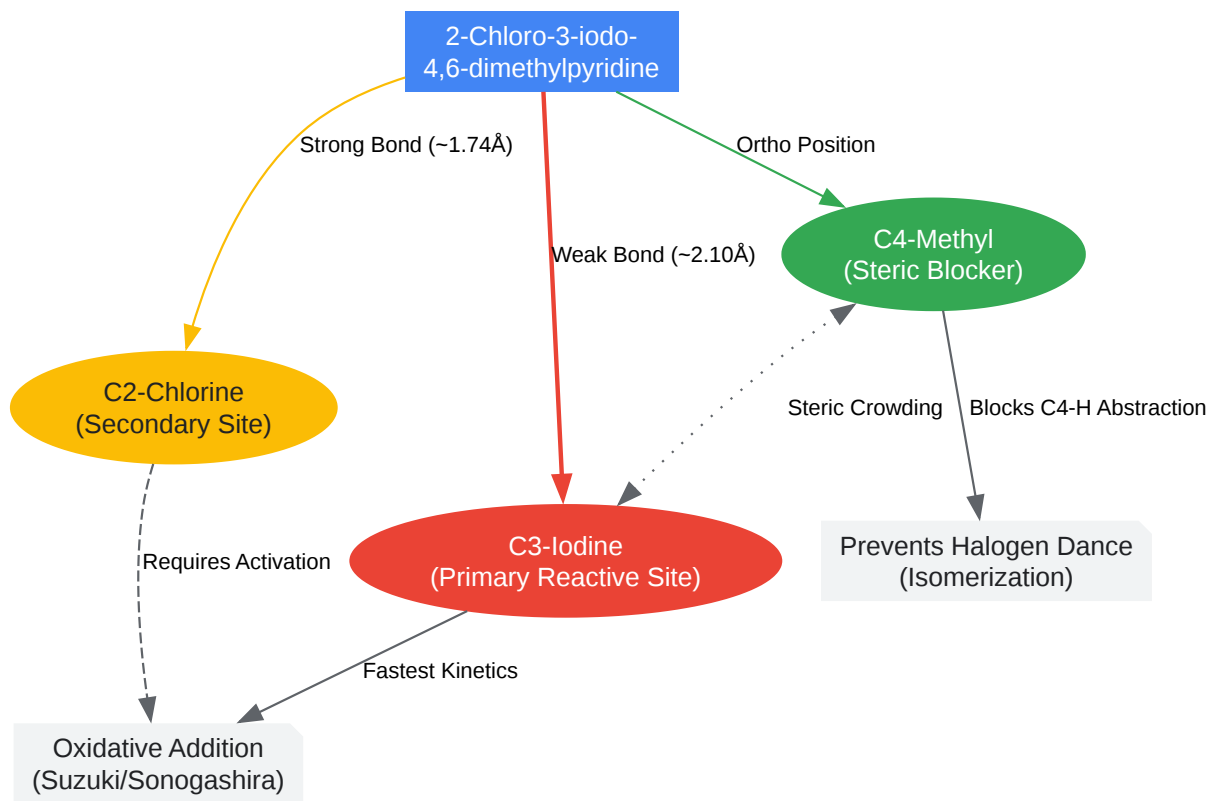
This section compares the target molecule against its non-methylated analogue to highlight the "Methyl Effect."

### Table 2: Reactivity & Stability Comparison

Feature	2-Chloro-3-iodo-4,6-dimethylpyridine (Target)	2-Chloro-3-iodopyridine (Alternative)	Operational Insight
C3-I Reactivity	High but Sterically Hindered	Very High (Accessible)	Target requires sterically demanding ligands (Buchwald type) for optimal yields.
Metabolic Stability	Enhanced	Low	Methyl groups at C4/C6 block metabolic oxidation sites (P450 blocking).
Side Reactions	Low Risk	High Risk (Halogen Dance)	The C4-Methyl blocks the migration of the iodine anion (Halogen Dance), stabilizing the regiochemistry.
Solubility	Moderate (Lipophilic)	Low	Methyl groups increase LogP (~2.9), improving solubility in organic coupling solvents (Dioxane/Toluene).

## Visualization of Structural Logic

The following diagram illustrates the reactivity hierarchy and the steric influence of the methyl groups.



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Caption: Structural logic map showing the hierarchy of halogen reactivity and the stabilizing role of the C4-methyl group.

## Experimental Protocols

### Protocol A: Single Crystal Growth (For XRD Validation)

Objective: To obtain X-ray quality crystals for structural confirmation.

- Solvent Selection: Prepare a saturated solution of the compound (50 mg) in Ethanol (abs.) or Acetonitrile.
- Dissolution: Warm gently to 40°C to ensure complete dissolution. Filter through a 0.45 µm PTFE syringe filter to remove dust nuclei.

- Crystallization: Place the vial inside a larger jar containing Hexane (antisolvent) for vapor diffusion. Cap the outer jar tightly.
- Timeline: Allow to stand undisturbed at 4°C for 3–5 days.
- Observation: Look for colorless/pale-yellow prisms.

## Protocol B: Selective Suzuki-Miyaura Coupling (Validation)

Objective: To demonstrate selective C3-functionalization without touching the C2-Cl bond.

Reagents:

- Substrate: **2-Chloro-3-iodo-4,6-dimethylpyridine** (1.0 eq)
- Coupling Partner: Phenylboronic acid (1.1 eq)
- Catalyst: Pd(OAc)<sub>2</sub> (2 mol%) + SPhos (4 mol%) (Note: SPhos is chosen to overcome C4-methyl steric hindrance)
- Base: K<sub>3</sub>PO<sub>4</sub> (2.0 eq)
- Solvent: Toluene/Water (10:1)

Step-by-Step:

- Inerting: Charge a reaction vial with substrate, boronic acid, Pd(OAc)<sub>2</sub>, SPhos, and K<sub>3</sub>PO<sub>4</sub>. Seal and purge with Argon for 5 mins.
- Addition: Add degassed Toluene/Water via syringe.
- Reaction: Heat to 80°C for 4 hours. (Do not exceed 100°C to preserve the C-Cl bond).
- Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO<sub>4</sub>.
- Outcome: Expected product is 2-chloro-4,6-dimethyl-3-phenylpyridine. The Chlorine atom should remain intact (verify by MS/NMR).

## References

- PubChem Compound Summary. (2025). 2-Chloro-4,6-dimethylpyridine (Related Structure). National Center for Biotechnology Information. [Link](#)
- BenchChem Comparative Guide. (2025). Catalysts for Selective Cross-Coupling of Polyhalogenated Pyridines. [Link](#)
- Lide, D. R. (2005). [2] CRC Handbook of Chemistry and Physics (Bond Lengths). CRC Press. (Standard Reference Data for C-I/C-Cl bond lengths).
- ChemScene Product Data. (2025). 2-Chloro-4-iodo-6-methylpyridine (Isomer Data). [Link](#)

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## Sources

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 2. Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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